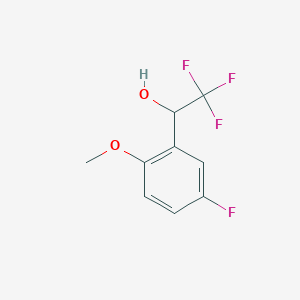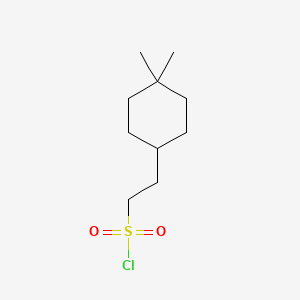
2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride is a chemical compound with the molecular formula C10H19ClO2S and a molecular weight of 238.78 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with two methyl groups and an ethane-1-sulfonyl chloride group. It is used in various chemical reactions and has applications in different fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride typically involves the reaction of 4,4-dimethylcyclohexanol with ethane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or solvent extraction to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl alcohol.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
Applications De Recherche Scientifique
2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles such as amines, alcohols, and thiols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclohexyl)ethane-1-sulfonylchloride: Lacks the two methyl groups on the cyclohexyl ring, resulting in different reactivity and properties.
2-(4-Methylcyclohexyl)ethane-1-sulfonylchloride: Contains only one methyl group on the cyclohexyl ring, leading to different steric and electronic effects.
2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonic acid: The sulfonyl chloride group is replaced with a sulfonic acid group, resulting in different chemical reactivity.
Uniqueness
2-(4,4-Dimethylcyclohexyl)ethane-1-sulfonylchloride is unique due to the presence of two methyl groups on the cyclohexyl ring, which can influence its reactivity and steric properties. This makes it a valuable reagent in organic synthesis and other applications where specific reactivity is required .
Propriétés
Formule moléculaire |
C10H19ClO2S |
|---|---|
Poids moléculaire |
238.78 g/mol |
Nom IUPAC |
2-(4,4-dimethylcyclohexyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO2S/c1-10(2)6-3-9(4-7-10)5-8-14(11,12)13/h9H,3-8H2,1-2H3 |
Clé InChI |
OSPHLFYRZOPBKC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)CCS(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


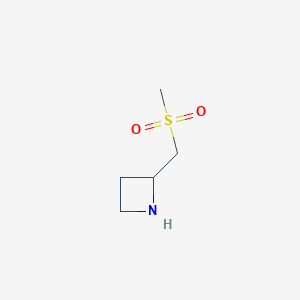
![2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13598138.png)

![2-[(4-Phenylphenyl)methyl]oxirane](/img/structure/B13598148.png)
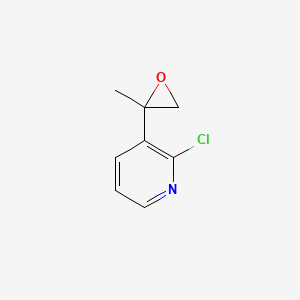
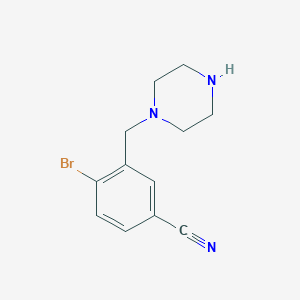
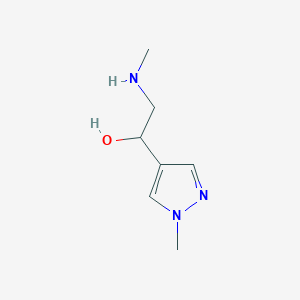
![2-Amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-olhydrochloride](/img/structure/B13598178.png)


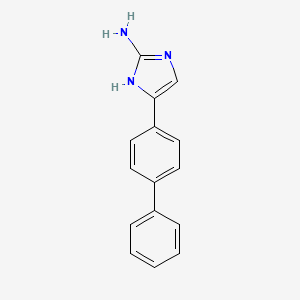

![Methanamine, N-[(4-bromophenyl)methylene]-](/img/structure/B13598217.png)
